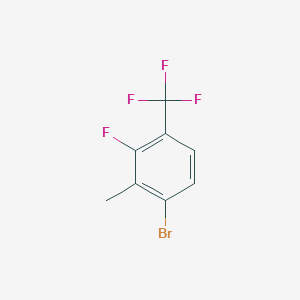![molecular formula C15H13ClN2O B6242785 4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 2378506-50-2](/img/no-structure.png)
4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinoxaline, a type of heterocyclic compound. Quinoxalines have a bicyclic structure, consisting of a benzene ring fused to a pyrazine ring . They are known to exhibit various biological activities and are used in the synthesis of dyes and pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. For instance, the presence of the 3-chlorophenylmethyl group could influence properties like solubility, melting point, and reactivity .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the reaction of 3-chlorobenzylamine with cyclohexanone in the presence of acetic acid and sodium acetate to form 4-[(3-chlorophenyl)methyl]cyclohexanone. This intermediate is then reacted with 1,2-diaminocyclohexane in the presence of acetic acid to form the final product, 4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one.", "Starting Materials": [ "3-chlorobenzylamine", "cyclohexanone", "acetic acid", "sodium acetate", "1,2-diaminocyclohexane" ], "Reaction": [ "Step 1: 3-chlorobenzylamine is reacted with cyclohexanone in the presence of acetic acid and sodium acetate to form 4-[(3-chlorophenyl)methyl]cyclohexanone.", "Step 2: 4-[(3-chlorophenyl)methyl]cyclohexanone is reacted with 1,2-diaminocyclohexane in the presence of acetic acid to form 4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one." ] } | |
Número CAS |
2378506-50-2 |
Nombre del producto |
4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
Fórmula molecular |
C15H13ClN2O |
Peso molecular |
272.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



